molecular formula C9H15ClO B13802024 Cyclobutanecarbonyl chloride, 1-butyl-

Cyclobutanecarbonyl chloride, 1-butyl-

Cat. No.: B13802024
M. Wt: 174.67 g/mol
InChI Key: UIULZLFFHHPJFD-UHFFFAOYSA-N
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Description

Cyclobutanecarbonyl chloride,1-butyl-(9CI) is an organic compound with the molecular formula C9H15ClO. It is a derivative of cyclobutanecarbonyl chloride, where a butyl group is attached to the cyclobutane ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanecarbonyl chloride,1-butyl-(9CI) can be synthesized through the reaction of cyclobutanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the cyclobutanecarboxylic acid is treated with thionyl chloride, resulting in the formation of cyclobutanecarbonyl chloride. The butyl group can then be introduced through a subsequent reaction with butyl lithium (BuLi) or butyl magnesium bromide (BuMgBr) under anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of cyclobutanecarbonyl chloride,1-butyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarbonyl chloride,1-butyl-(9CI) undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine (Et3N) or pyridine.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Cyclobutanecarbonyl chloride,1-butyl-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutanecarbonyl chloride,1-butyl-(9CI) involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acyl derivatives, which can further undergo various transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarbonyl chloride: The parent compound without the butyl group.

    Cyclobutanecarboxylic acid: The carboxylic acid derivative.

    Cyclobutanemethanol: The alcohol derivative.

Uniqueness

Cyclobutanecarbonyl chloride,1-butyl-(9CI) is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to its parent compound and other derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

1-butylcyclobutane-1-carbonyl chloride

InChI

InChI=1S/C9H15ClO/c1-2-3-5-9(8(10)11)6-4-7-9/h2-7H2,1H3

InChI Key

UIULZLFFHHPJFD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCC1)C(=O)Cl

Origin of Product

United States

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